

# original research papers on British Anti-Lewisite

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An In-depth Technical Guide to British Anti-Lewisite (Dimercaprol)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the original research on British Anti-Lewisite (BAL), also known as **dimercaprol**. It delves into the core scientific principles, experimental data, and methodologies from foundational studies, offering a valuable resource for professionals in research and drug development.

## **Core Concepts and History**

British Anti-Lewisite (BAL), chemically 2,3-dimercaptopropanol, is a chelating agent developed during World War II as an antidote to the arsenic-based chemical warfare agent, Lewisite.[1][2] A team of biochemists at Oxford University, including Sir Rudolph Albert Peters, L.A. Stocken, and R.H.S. Thompson, developed BAL in 1940.[1] Their research revealed that dithiol compounds could effectively compete with tissue sulfhydryl groups for binding with arsenicals, thus mitigating their toxic effects.[3][4] Following the war, its therapeutic applications expanded to treat poisoning by other heavy metals such as gold and mercury.[1][5]

### **Mechanism of Action: Chelation**

The primary mechanism of action of **dimercaprol** is chelation. Arsenic and other heavy metals exert their toxicity by binding to adjacent thiol (-SH) residues on essential metabolic enzymes, forming a stable chelate complex that inhibits enzyme activity.[6] **Dimercaprol**, a dithiol, competes with these enzymes for the metal ion. Its two sulfhydryl groups form a stable, five-



membered ring complex with the heavy metal, which is less toxic and can be readily excreted in the urine.[1][6]

Caption: Chelation of arsenic by British Anti-Lewisite (BAL).

# **Quantitative Data from Original Research**

The following tables summarize key quantitative data extracted from original research papers on British Anti-Lewisite.

**Table 1: Efficacy in Arsenic Poisoning (Animal Studies)** 

Animal Model	Arsenical Compound	BAL Treatment Protocol	Outcome	Reference
Rabbit	Lewisite	Topical application of 5% BAL in benzyl benzoate	Prevention of skin lesions	[3]
Rat	Lewisite	Intramuscular injection of BAL	Increased survival rate	[3]
Rabbit	Arsenical smoke	Intramuscular BAL	Increased urinary arsenic excretion	[7]

**Table 2: Clinical Efficacy in Arsenical Dermatitis** 

Number of Patients	Type of Arsenical Exposure	BAL Treatment Protocol	Outcome	Reference
Not specified	Complications of arsenotherapy for syphilis	Intramuscular injections of BAL	Clinical improvement in dermatitis	[8]

# **Table 3: Toxicity Data (Animal Studies)**



Animal Model	Route of Administration	LD50 (mg/kg)	Observations	Reference
Rat	Intramuscular	> 3 g/kg (for DMS, a BAL analogue)	BAL is noted to be significantly more toxic than its analogue DMS.	[9]
Mouse	Intramuscular	> 3 g/kg (for DMS, a BAL analogue)	BAL is noted to be significantly more toxic than its analogue DMS.	[9]
Rabbit	Intramuscular	Not specified	Toxic symptoms and death observed in animals with hepatic damage at doses below the lethal dose for healthy animals.	[1]

**Table 4: Pharmacokinetics** 

Parameter	Value	Species	Route of Administration	Reference
Peak Plasma Concentration	30-60 minutes	Human	Intramuscular	[1]
Excretion	Primarily urinary	Human	Intramuscular	[6]

# Experimental Protocols from Original Research Protocol 1: Treatment of Arsenical Dermatitis with BAL

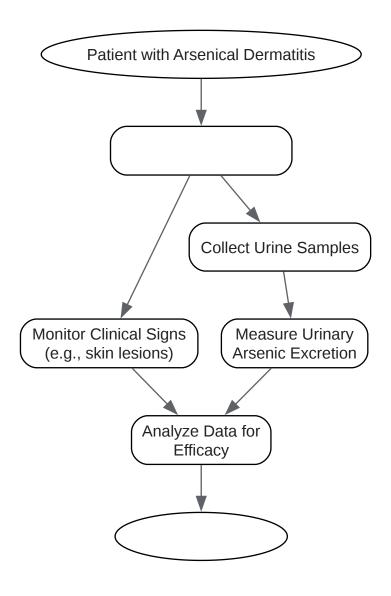






- Objective: To assess the efficacy of BAL in treating arsenical dermatitis arising from arsenotherapy for syphilis.
- · Methodology:
  - Patients with arsenical dermatitis were selected for the study.
  - BAL was administered via deep intramuscular injection. The preparation was a 10% solution of BAL in arachis oil containing 20% benzyl benzoate.
  - Dosage regimens varied, but a typical course involved injections every 4 to 6 hours for the first two days, followed by a reduction in frequency.
  - o Clinical improvement, including resolution of skin lesions, was monitored and recorded.
  - Urinary arsenic excretion was measured in some cases to quantify the effect of BAL.
- Reference: Based on the clinical studies by Longcope et al. (1946).





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Caption: General workflow for early clinical studies of BAL.

# Synthesis of 2,3-Dimercaptopropanol

While the original wartime synthesis was a closely guarded secret, subsequent publications and patents have outlined the general chemical processes. A common laboratory synthesis involves the reaction of allyl bromide with sodium sulfite, followed by bromination and subsequent reaction with sodium hydrogen sulfide.

# **Adverse Effects and Modern Perspectives**



**Dimercaprol** has a narrow therapeutic index and is associated with a range of adverse effects, including pain at the injection site, hypertension, tachycardia, nausea, and vomiting.[1][6] Due to its toxicity and the need for painful intramuscular injections, less toxic, water-soluble analogues such as dimercaptosuccinic acid (DMSA) and 2,3-dimercapto-1-propanesulfonic acid (DMPS) have been developed and are now often preferred for the treatment of heavy metal poisoning.[2][10] However, BAL remains an important drug, particularly in cases of severe arsenic poisoning and when oral administration of other chelators is not feasible.[5]

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